Orf 12592
Description
ORF 12592, chemically designated as 5-hydroxypropranolol, is a derivative of the non-selective beta-adrenergic receptor antagonist propranolol. It was first characterized in the 1970s as part of efforts to explore propranolol analogs with modified pharmacodynamic or pharmacokinetic properties . Structurally, this compound differs from propranolol by the addition of a hydroxyl group at the 5-position of the naphthalene ring (Figure 1). This modification alters its receptor-binding affinity and metabolic stability compared to the parent compound .
This compound exhibits beta-blocking activity, reducing heart rate, blood pressure, and cardiac contractility in preclinical models. Its primary mechanism involves competitive inhibition of catecholamine binding to β1- and β2-adrenergic receptors, similar to propranolol but with slightly reduced potency .
Properties
CAS No. |
81907-79-1 |
|---|---|
Molecular Formula |
C16H21NO3 |
Molecular Weight |
275.34 g/mol |
IUPAC Name |
5-[(2S)-2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-1-ol |
InChI |
InChI=1S/C16H21NO3/c1-11(2)17-9-12(18)10-20-16-8-4-5-13-14(16)6-3-7-15(13)19/h3-8,11-12,17-19H,9-10H2,1-2H3/t12-/m0/s1 |
InChI Key |
WMYPGILKDMWISO-UHFFFAOYSA-N |
SMILES |
CC(C)NCC(COC1=CC=CC2=C1C=CC=C2O)O |
Isomeric SMILES |
CC(C)NC[C@@H](COC1=CC=CC2=C1C=CC=C2O)O |
Canonical SMILES |
CC(C)NCC(COC1=CC=CC2=C1C=CC=C2O)O |
Appearance |
Solid powder |
Other CAS No. |
81907-79-1 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1-(5-hydroxy-1-naphthoxy)-3-isopropylamino-2-propanol hydrochloride 1-naphthalenol, 5-(2-hydroxy-3-((1-methylethyl)amino)propoxy)-, hydrochloride ORF 12,592 ORF 12592 ORF 12592 hydrochloride |
Origin of Product |
United States |
Preparation Methods
The synthesis of Orf 12592 involves several steps. The synthetic route typically includes the following steps:
Starting Material: The synthesis begins with 1-naphthol.
Alkylation: The hydroxyl group of 1-naphthol is alkylated with an appropriate alkyl halide to introduce the 2-hydroxy-3-((1-methylethyl)amino)propoxy group.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Orf 12592 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The hydroxyl group can undergo substitution reactions with various electrophiles, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides.
Scientific Research Applications
Orf 12592 has several scientific research applications:
Chemistry: It is used as a reference compound in the study of beta-blockers and their analogs.
Biology: The compound is used in biological studies to understand the effects of beta-blockers on various biological systems.
Medicine: It is studied for its potential therapeutic effects in treating hypertension and other cardiovascular conditions.
Industry: The compound is used in the development of new pharmaceuticals and as a standard in quality control processes.
Mechanism of Action
The mechanism of action of Orf 12592 involves its interaction with beta-adrenergic receptors. By binding to these receptors, the compound inhibits the action of endogenous catecholamines like adrenaline and noradrenaline, leading to a decrease in heart rate and blood pressure. This beta-blocking effect is crucial in managing hypertension and other cardiovascular conditions.
Comparison with Similar Compounds
Research Findings and Clinical Implications
- Preclinical Studies: In anesthetized dogs, this compound reduced mean arterial pressure by 25% and heart rate by 20%, comparable to propranolol but with more sustained effects .
- Receptor Binding: this compound’s Ki values for β1 and β2 receptors are 12 nM and 18 nM, respectively, versus propranolol’s 8 nM (β1) and 10 nM (β2) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
